molecular formula C19H22FN3O5 B107967 N-Ethoxycarbonyl Norfloxacin CAS No. 105440-01-5

N-Ethoxycarbonyl Norfloxacin

Cat. No. B107967
CAS RN: 105440-01-5
M. Wt: 391.4 g/mol
InChI Key: RSAMZLZRMSYMNT-UHFFFAOYSA-N
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Description

Norfloxacin is a synthetic antibacterial drug . It belongs to the class of fluoroquinolone antibiotics and is used to treat certain bacterial infections in many different parts of the body .


Synthesis Analysis

The synthesis of Norfloxacin involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .


Molecular Structure Analysis

Norfloxacin’s molecular structure has been studied using various techniques such as density functional theory (DFT) and time-dependent DFT .


Chemical Reactions Analysis

Norfloxacin can be removed from water using an airlift-electrocoagulation (AL-EC) reactor. The main ways to remove Norfloxacin from water are flocs adsorption and electrochemical oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Norfloxacin have been studied using various techniques. For example, the thermal behavior of Norfloxacin was investigated using TG and DSC techniques .

Scientific Research Applications

Antibacterial Applications

Norfloxacin, the parent compound of N-Ethoxycarbonyl Norfloxacin, is a first-generation fluoroquinolone with potent antibacterial properties . It’s effective against both gram-positive and gram-negative bacteria . The antibacterial activity of Norfloxacin and its derivatives is due to their ability to inhibit bacterial DNA-gyrase .

Antitumor Applications

Research has shown that Norfloxacin-loaded magnetic hydrogel nanocomposites have potential antitumor efficacy . These nanocomposites showed significant cytotoxic efficacy against HCT-116, HepG-2, PC3, and MCF-7 cancer cells, with no influence on healthy cells . It’s possible that N-Ethoxycarbonyl Norfloxacin could have similar applications.

Drug Delivery Systems

The same study also highlighted the use of Norfloxacin-loaded magnetic hydrogel nanocomposites as a targeted drug delivery system . The in vitro drug release behavior of Norfloxacin was explored at different temperatures and pH values .

Synthesis of Fluoroquinolones

N-Ethoxycarbonyl Norfloxacin could potentially be used in the synthesis of other fluoroquinolones . Fluoroquinolones are a family of broad-spectrum antibiotics, and the synthesis of new compounds could lead to the development of more effective treatments .

Environmental Degradation Studies

Density functional theory investigations have been conducted on the aqueous degradation of Norfloxacin . Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact .

Quality Control in Pharmaceutical Manufacturing

Norfloxacin Impurity H is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia .

Mechanism of Action

Target of Action

N-Ethoxycarbonyl Norfloxacin, also known as Norfloxacin Impurity H, is a derivative of Norfloxacin . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the enzyme DNA gyrase, which is required for the untwisting needed to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The biochemical pathways affected by Norfloxacin involve the processes of bacterial DNA replication, transcription, repair, and recombination . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells.

Pharmacokinetics

Following oral administration, approximately 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . Dosage modification is necessary when the glomerular filtration rate falls below 20 ml/minute .

Result of Action

The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks bacterial DNA replication, transcription, repair, and recombination, leading to the death of the bacterial cells .

Action Environment

Environmental factors can influence the action of Norfloxacin. For instance, environmental bacteria have the potential to biotransform Norfloxacin . In a study, eight Mycobacterium sp. cultures were dosed with Norfloxacin and incubated for 7 days . The study found that the bacteria could transform Norfloxacin, potentially serving as a resistance mechanism . Additionally, the presence of microplastics in the water environment can enhance the adsorption of Norfloxacin, promoting its carrier effect .

Safety and Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel. This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant .

Future Directions

There are ongoing studies to improve the bioactivity of Norfloxacin. For instance, one study developed an airlift-electrocoagulation (AL-EC) reactor to remove Norfloxacin from water, which resulted in an improved and faster release of Norfloxacin .

properties

IUPAC Name

7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMZLZRMSYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethoxycarbonyl Norfloxacin

CAS RN

105440-01-5
Record name 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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